

CAS number and molecular structure of (R)-cyclopropyl(phenyl)methanamine

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Compound of Interest

Compound Name:	(R)-cyclopropyl(phenyl)methanamine
Cat. No.:	B1588297

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An In-Depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-cyclopropyl(phenyl)methanamine, a chiral amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and its role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Molecular Structure

(R)-cyclopropyl(phenyl)methanamine, also known as (R)- α -cyclopropylbenzylamine, is a chiral primary amine. The presence of a cyclopropyl group adjacent to the benzylic stereocenter imparts unique conformational constraints and metabolic stability, making it an attractive building block in drug discovery.

CAS Number: 434307-26-3[1] Molecular Formula: C₁₀H₁₃N[1] Molecular Weight: 147.22 g/mol

The hydrochloride salt of this compound is also commonly used and has the CAS number 1416450-04-8.

Molecular Structure:

The structure of **(R)-cyclopropyl(phenyl)methanamine** features a central chiral carbon atom bonded to a hydrogen atom, a phenyl group, a cyclopropyl group, and an amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Canonical SMILES: C1CC1--INVALID-LINK--N InChI Key: QTUNRTDRPMQNG-PPHPATTJSA-N

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of **(R)-cyclopropyl(phenyl)methanamine** is essential for its application in research and development.

Property	Value	Source
Molecular Weight	147.22 g/mol	PubChem
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem

Spectroscopic Characterization:

The structural elucidation of **(R)-cyclopropyl(phenyl)methanamine** is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance (NMR) spectra of cyclopropylbenzene derivatives exhibit characteristic upfield shifts for the cyclopropyl protons

due to the ring's magnetic anisotropy. This shielding effect is a key diagnostic feature in identifying the presence of the cyclopropyl moiety.^[2] While a specific, publicly available, fully assigned spectrum for the (R)-enantiomer is not readily available, the expected chemical shifts can be inferred from related structures and general principles of NMR spectroscopy.^{[2][3][4]}

Infrared (IR) Spectroscopy: The IR spectrum of **(R)-cyclopropyl(phenyl)methanamine** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl ring. The far-infrared region can provide detailed information about the torsional modes of the -NH₂ group.^{[5][6][7]}

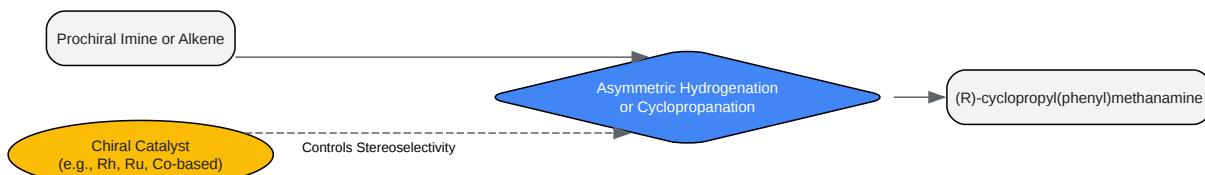
Synthesis and Chiral Resolution

The enantioselective synthesis of **(R)-cyclopropyl(phenyl)methanamine** is a critical aspect of its use in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric synthesis and chiral resolution are the two primary approaches to obtain the enantiomerically pure compound.

Asymmetric Synthesis:

Several strategies have been developed for the asymmetric synthesis of cyclopropylamines. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropanation step or the introduction of the amine group.

Conceptual Asymmetric Synthesis Workflow:



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Caption: A generalized workflow for the asymmetric synthesis of **(R)-cyclopropyl(phenyl)methanamine**.

One established method involves the asymmetric hydrogenation of a corresponding prochiral imine using a chiral ruthenium or rhodium catalyst.^[8] Another approach is the catalytic asymmetric cyclopropanation of an alkene with a diazo compound, followed by conversion of a functional group to the amine.^[9]

Chiral Resolution:

Alternatively, a racemic mixture of cyclopropyl(phenyl)methanamine can be synthesized and then separated into its individual enantiomers. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Chiral Resolution Protocol Overview:

- **Salt Formation:** A racemic mixture of cyclopropyl(phenyl)methanamine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form diastereomeric salts.
- **Fractional Crystallization:** The mixture is cooled to induce crystallization. One diastereomeric salt will typically crystallize out of the solution preferentially due to its lower solubility.
- **Isolation and Liberation:** The crystallized salt is isolated by filtration. The desired (R)-amine is then liberated by treatment with a base to neutralize the chiral acid.
- **Purification:** The final product is purified to remove any remaining impurities.

Applications in Drug Development

The 2-phenylcyclopropylamine (2-PCPA) scaffold, of which **(R)-cyclopropyl(phenyl)methanamine** is a key example, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, particularly within the central nervous system.^[10]

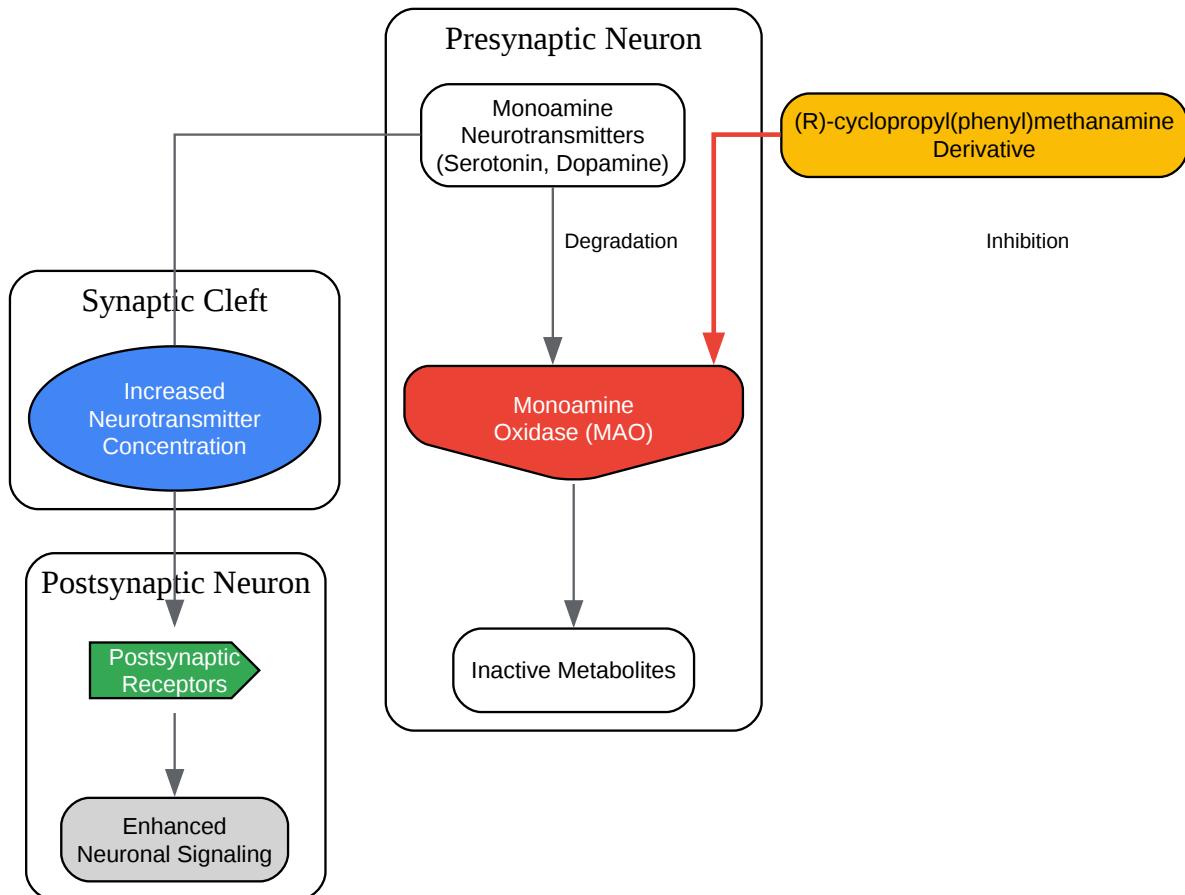
Mechanism of Action and Therapeutic Targets:

The primary mechanism of action for many 2-PCPA derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[\[11\]](#)[\[12\]](#) MAOs are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-PCPA derivatives can increase the levels of these neurotransmitters in the brain, leading to antidepressant and other neurological effects.

Beyond MAO inhibition, the 2-PCPA scaffold has been explored for its activity at other targets, including:

- Lysine-Specific Demethylase 1 (LSD1): This enzyme is a target for cancer therapy, and 2-PCPA derivatives have shown potential as inhibitors.[\[11\]](#)
- Dopamine Receptors: Derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective ligands for dopamine D3 receptors, which are implicated in psychiatric disorders.[\[13\]](#)

Signaling Pathway Implication:



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